molecular formula C10H11F2NO B13499081 N-(3,3-difluoropropyl)benzamide

N-(3,3-difluoropropyl)benzamide

Katalognummer: B13499081
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: BAPZCVBPNPXYRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-difluoropropyl)benzamide: is an organic compound with the molecular formula C10H11F2NO. It is a derivative of benzamide, where the benzamide moiety is substituted with a 3,3-difluoropropyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-difluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3-difluoropropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through standard purification techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: N-(3,3-difluoropropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(3,3-difluoropropyl)benzamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates .

Medicine: this compound derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of N-(3,3-difluoropropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

    Benzamide: The simplest amide derivative of benzoic acid.

    3,4-difluoro-N-propylbenzamide: A similar compound with fluorine atoms at different positions.

    3,4-difluoro-N-butylbenzamide: Another derivative with a longer alkyl chain.

Uniqueness: N-(3,3-difluoropropyl)benzamide is unique due to the specific positioning of the fluorine atoms in the 3,3-difluoropropyl group. This structural feature can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other benzamide derivatives .

Eigenschaften

Molekularformel

C10H11F2NO

Molekulargewicht

199.20 g/mol

IUPAC-Name

N-(3,3-difluoropropyl)benzamide

InChI

InChI=1S/C10H11F2NO/c11-9(12)6-7-13-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)

InChI-Schlüssel

BAPZCVBPNPXYRP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NCCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.